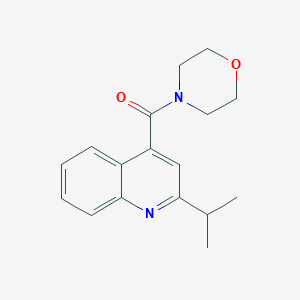![molecular formula C16H18N2O3 B7477649 4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a piperazine derivative that has been synthesized through a specific method.
Mecanismo De Acción
DMCM acts as a selective antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are involved in the regulation of various physiological processes, including inhibitory neurotransmission. DMCM binds to the benzodiazepine site of GABA-A receptors and inhibits their function. This results in the inhibition of inhibitory neurotransmission, leading to various physiological effects.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects. In animal studies, DMCM has been shown to induce convulsions and increase locomotor activity. DMCM has also been shown to increase heart rate and blood pressure. Additionally, DMCM has been shown to have anxiogenic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMCM for lab experiments is its selectivity for GABA-A receptors. This allows researchers to study the effects of GABA-A receptor antagonism on various physiological processes without the interference of other receptors. However, one of the limitations of DMCM is its potential toxicity. DMCM has been shown to induce convulsions and other physiological effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMCM. One potential direction is the study of DMCM in the treatment of anxiety disorders. DMCM has been shown to have anxiogenic effects in animal models, and further research could explore its potential as an anti-anxiety medication. Another potential direction is the study of DMCM in the treatment of epilepsy. DMCM has been shown to induce convulsions in animal models, but further research could explore its potential as an anti-convulsant medication. Additionally, further research could explore the potential of DMCM in the study of GABA-A receptor function and regulation.
Métodos De Síntesis
The synthesis of DMCM involves the reaction of 7,8-dimethyl-4-hydroxy-2H-chromen-2-one with formaldehyde and piperazine. This reaction results in the formation of DMCM, which is a white crystalline powder. The purity of DMCM can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
DMCM has been studied for its potential applications in various fields of scientific research. One of the primary applications of DMCM is in the study of GABA receptors. DMCM is a selective antagonist of GABA-A receptors, and it has been used to study the effects of GABA-A receptor antagonism on various physiological processes.
Propiedades
IUPAC Name |
4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-4-13-12(7-15(20)21-16(13)11(10)2)8-18-6-5-17-14(19)9-18/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOEYAYMARFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)
